2-chloro-5-iodo-4-methyl-1,3-thiazole chemical structure
2-chloro-5-iodo-4-methyl-1,3-thiazole chemical structure
An In-depth Technical Guide to 2-chloro-5-iodo-4-methyl-1,3-thiazole: Synthesis, Properties, and Applications
Executive Summary
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it an attractive core for drug design.[3] This guide provides a comprehensive technical overview of 2-chloro-5-iodo-4-methyl-1,3-thiazole, a highly functionalized heterocyclic compound poised for significant utility in drug discovery and synthetic chemistry.
It is important to note that direct experimental data for this specific molecule is limited in publicly available literature. Therefore, this document, written from the perspective of a Senior Application Scientist, synthesizes a detailed profile by drawing upon established principles of heterocyclic chemistry and leveraging data from its logical precursor, 2-chloro-4-methylthiazole, and other closely related halogenated thiazoles. We will explore its proposed synthesis, predict its physicochemical and spectroscopic properties, and detail its potential as a versatile building block for the creation of novel molecular entities.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The structure of 2-chloro-5-iodo-4-methyl-1,3-thiazole combines several key features that dictate its chemical behavior. The thiazole core provides the foundational aromatic system. The chloro group at the 2-position and the iodo group at the 5-position serve as versatile synthetic handles, while the methyl group at the 4-position influences the ring's electronic properties and provides a point of steric distinction.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₄H₃ClINS | Based on structure |
| Molecular Weight | 259.50 g/mol | Calculated from formula |
| Appearance | Predicted to be a pale yellow liquid or low-melting solid | Inferred from 2-chloro-4-methylthiazole (pale yellow liquid)[4][5] |
| XLogP3 | ~3.5 | Extrapolated from 2-chloro-4-methylthiazole (XLogP3 = 2.3)[6]; the iodine atom significantly increases lipophilicity. |
| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, DMF) and poorly soluble in water | Based on general properties of halogenated heterocycles.[7] |
| CAS Number | Not assigned | No specific CAS number has been found in public databases. The precursor, 2-chloro-4-methylthiazole, is CAS 26847-01-8.[4][5] |
Part 2: Proposed Synthesis and Characterization
The most logical and efficient synthesis of 2-chloro-5-iodo-4-methyl-1,3-thiazole involves the direct electrophilic iodination of the readily available starting material, 2-chloro-4-methylthiazole.
Synthetic Rationale
The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most electron-rich and thus the preferred site of attack.[8] The methyl group at the C4 position is an electron-donating group, which further activates the C5 position towards electrophiles, making the regioselective introduction of iodine highly favorable.[9]
Caption: Proposed synthesis of 2-chloro-5-iodo-4-methyl-1,3-thiazole via electrophilic iodination.
Experimental Protocol: Electrophilic Iodination (Hypothetical)
This protocol is a generalized procedure based on established methods for the iodination of activated aromatic and heterocyclic systems.[10][11][12]
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Materials:
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2-chloro-4-methylthiazole (1.0 eq)
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N-Iodosuccinimide (NIS) (1.1 eq)
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Acetonitrile (or Dichloromethane) as solvent
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Round-bottom flask, magnetic stirrer, condenser
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for chromatography
-
-
Procedure:
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To a solution of 2-chloro-4-methylthiazole in acetonitrile, add N-Iodosuccinimide in one portion at room temperature.
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Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
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Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-chloro-5-iodo-4-methyl-1,3-thiazole.
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-
Safety Precautions:
Predicted Spectroscopic Data for Characterization
The structure of the final compound would be confirmed using standard analytical techniques. The expected data is summarized below.
| Technique | Predicted Features | Rationale |
| ¹H NMR | Singlet, ~2.5 ppm (3H) | Corresponds to the single methyl group on the aromatic ring. No other protons are present.[13] |
| ¹³C NMR | Four signals expected | One signal for the methyl carbon and three distinct signals for the aromatic carbons (C2, C4, C5). The carbon attached to chlorine (C2) and the carbon attached to iodine (C5) will be significantly influenced by the halogen atoms.[14] |
| IR Spectroscopy | Characteristic peaks for C=N and C-S stretching within the thiazole ring. | Typical for the thiazole scaffold.[14] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z ~259, with a characteristic isotopic pattern. | The presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one iodine atom (¹²⁷I is monoisotopic) will create a distinct M, M+2 pattern.[14] |
Part 3: Chemical Reactivity and Synthetic Utility
The primary value of 2-chloro-5-iodo-4-methyl-1,3-thiazole in drug development lies in its capacity for selective, sequential functionalization. The two carbon-halogen bonds exhibit differential reactivity, enabling controlled elaboration of the molecular structure.
The C-I bond is significantly weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective substitution of the iodo group under mild conditions, leaving the chloro group intact for a subsequent, more forcing reaction. This regioselective reactivity is a powerful tool for building molecular complexity.
Caption: Sequential functionalization of 2-chloro-5-iodo-4-methyl-1,3-thiazole.
This differential reactivity makes the molecule an ideal scaffold for generating diverse chemical libraries. A variety of R¹ groups can be introduced via Suzuki, Sonogashira, Buchwald-Hartwig, or other coupling reactions at the C5 position, followed by the introduction of different R² groups at the C2 position.
Part 4: Applications in Drug Discovery
Thiazole derivatives are known to possess a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][15] The subject molecule, 2-chloro-5-iodo-4-methyl-1,3-thiazole, serves as a highly valuable starting point for the exploration of this chemical space.
The logical workflow for utilizing this compound in a drug discovery campaign involves several key stages, from initial library synthesis to lead optimization.
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